molecular formula C25H30N2O5S2 B3012530 ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 686743-80-6

ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B3012530
CAS No.: 686743-80-6
M. Wt: 502.64
InChI Key: CZASLBCMVLMWQI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H30N2O5S2 and its molecular weight is 502.64. The purity is usually 95%.
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Biological Activity

Chemical Structure and Synthesis

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is characterized by a unique bicyclic structure that incorporates both indole and thiophene moieties. The synthesis of this compound typically involves several key reactions:

  • Formation of the Indole Moiety : The indole structure can be synthesized via cyclization of an appropriate precursor such as an aniline derivative.
  • Sulfonylation : The introduction of the sulfonyl group can be achieved through the reaction of the indole with a sulfonyl chloride.
  • Amidation : The formation of the amide linkage with propanamide is performed using standard coupling reagents.
  • Cyclization : The tetrahydro-cyclohepta[b]thiophene structure is formed through cyclization reactions involving thiophene derivatives.

The complexity of these reactions highlights the synthetic accessibility of this compound while emphasizing the need for optimization to improve yield and purity.

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer properties . Research has shown that compounds containing indole and thiophene moieties often induce apoptosis in cancer cells through various mechanisms:

  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer activity, this compound may also possess antimicrobial and anti-inflammatory properties , which are commonly associated with thiophene derivatives:

  • Antimicrobial Activity : Studies have indicated that similar compounds can inhibit bacterial growth and exhibit fungicidal activity against various pathogens.
  • Anti-inflammatory Effects : The presence of the indole structure is linked to inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Mechanistic Insights

Research into the mechanisms underlying the biological activity of this compound is ongoing. Key areas of focus include:

  • Molecular Docking Studies : These studies help predict how the compound interacts with specific biological targets, such as enzymes involved in cancer progression or inflammation.
  • In Vivo Studies : Animal models are being utilized to evaluate the therapeutic efficacy and safety profile of the compound.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines

Research Highlights

  • Anticancer Study (2023) : A study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis in tumor cells.
  • Antimicrobial Evaluation (2023) : Compounds with similar structures were tested against a panel of bacteria and fungi, showing significant inhibition zones compared to control groups.

Properties

IUPAC Name

ethyl 2-[2-(1-ethylindol-3-yl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S2/c1-4-27-15-21(17-11-9-10-13-19(17)27)34(30,31)16(3)23(28)26-24-22(25(29)32-5-2)18-12-7-6-8-14-20(18)33-24/h9-11,13,15-16H,4-8,12,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASLBCMVLMWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)C(C)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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